molecular formula C11H14ClNO2 B2939662 N-[4-(3-chloropropoxy)phenyl]acetamide CAS No. 104800-03-5

N-[4-(3-chloropropoxy)phenyl]acetamide

Cat. No.: B2939662
CAS No.: 104800-03-5
M. Wt: 227.69
InChI Key: XIULNVXCBVMTDH-UHFFFAOYSA-N
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Description

N-[4-(3-Chloropropoxy)phenyl]acetamide is a chlorinated aromatic acetamide derivative characterized by a 3-chloropropoxy group (-OCH₂CH₂CH₂Cl) attached to the para position of a phenyl ring, which is further substituted with an acetamide (-NHCOCH₃) group. This compound belongs to a broader class of phenoxy acetamides, which are frequently studied for their pharmacological and synthetic utility.

Properties

IUPAC Name

N-[4-(3-chloropropoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIULNVXCBVMTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chloropropoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chloropropoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(3-chloropropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chlorinated Acetamide Derivatives

Chlorine substitution significantly influences bioactivity and metabolic stability. Key analogs include:

(a) N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4)
  • Structure : Chlorine at the 3-position and hydroxyl at the 4-position on the phenyl ring.
(b) N-(2,5-Dichloro-4-hydroxyphenyl)acetamide (Compound 5)
  • Structure : Dichlorinated phenyl ring with a hydroxyl group.
  • Comparison: Additional chlorine atoms may increase steric hindrance, limiting binding to targets like cyclooxygenase (COX) enzymes compared to the monochlorinated N-[4-(3-chloropropoxy)phenyl]acetamide.

Phenoxy Acetamides with Sulfonamide Modifications

Sulfonamide groups enhance solubility and receptor affinity:

(a) N-[4-(4-Methyl-1-piperazinyl)sulfonylphenyl]acetamide (Compound 35)
  • Structure : Piperazinylsulfonyl substituent at the para position.
  • Activity : Exhibits analgesic activity comparable to paracetamol, likely via COX-2 inhibition .
(b) N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36)
  • Structure : Diethylsulfamoyl substituent.
  • Activity: Anti-hypernociceptive activity in inflammatory pain models .
  • Comparison : The bulky diethylsulfamoyl group may reduce CNS penetration compared to the smaller chloropropoxy chain in the target compound.

Triazine-Linked Acetamides

Triazine cores enable diverse pharmacological targeting:

(a) Compound H (N-(3-((4-(4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide)
  • Structure : Triazine ring linked to a benzyloxy-piperidine moiety.
  • Activity: Inhibits tetrodotoxin-sensitive sodium channels, reducing nociceptor firing .
  • Comparison : The triazine scaffold in Compound H introduces rigidity absent in this compound, which may enhance selectivity for ion channels.

Data Table: Structural and Functional Attributes

Compound Name Key Structural Features Pharmacological Activity Reference
This compound 3-Chloropropoxy, acetamide Not explicitly reported
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH, acetamide Analgesic (paracetamol derivative)
N-[4-(Piperazinylsulfonyl)phenyl]acetamide Piperazinylsulfonyl, acetamide COX-2 inhibition, analgesic
Compound H (Triazine-linked) Triazine, benzyloxy-piperidine, acetamide Sodium channel inhibition, analgesic

Biological Activity

N-[4-(3-chloropropoxy)phenyl]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. The structure of this compound suggests that it may exhibit significant interactions with biological targets, which can lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14ClO2\text{C}_{12}\text{H}_{14}\text{ClO}_2

This compound features a chloroalkoxy substituent on a phenyl ring, which is known to influence its lipophilicity and biological activity. The presence of the chlorine atom enhances the compound's ability to penetrate cellular membranes, increasing its potential effectiveness against various pathogens.

Antimicrobial Activity

Research indicates that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted on a series of N-substituted chloroacetamides demonstrated their effectiveness against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans .

Table 1: Antimicrobial Activity of this compound

PathogenActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureusHighly effective
Escherichia coliModerately effective
Candida albicansEffective

The study highlighted that compounds with halogenated phenyl rings exhibited higher antimicrobial potency due to their increased lipophilicity, facilitating better membrane penetration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. These studies reveal that the position and type of substituents on the phenyl ring significantly affect the compound's efficacy. For instance, compounds with para-substituents were found to be more active than those with meta or ortho configurations .

Key Findings from SAR Studies:

  • Lipophilicity : Increased lipophilicity enhances membrane permeability.
  • Substituent Position : Para-substituted compounds generally show superior activity.
  • Halogen Effects : The presence of halogens (like chlorine) increases antimicrobial potency.

Case Studies

Several case studies have illustrated the potential applications of this compound in treating infections caused by resistant pathogens. For example, one study evaluated its efficacy against MRSA strains and found that it inhibited bacterial growth at low concentrations . Another investigation into its antitumor properties showed promising results in inhibiting cell proliferation in various cancer cell lines .

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